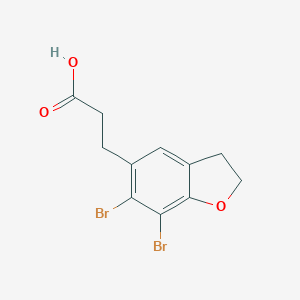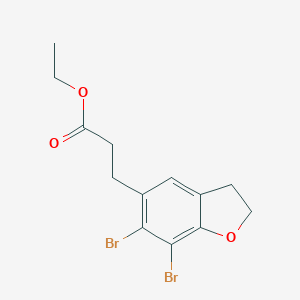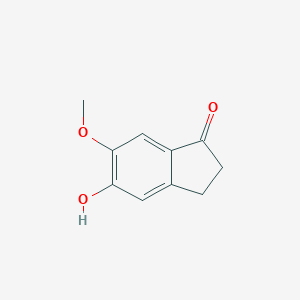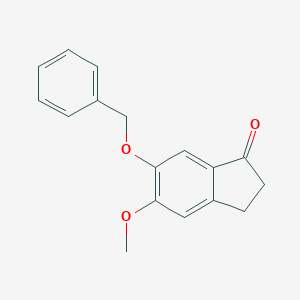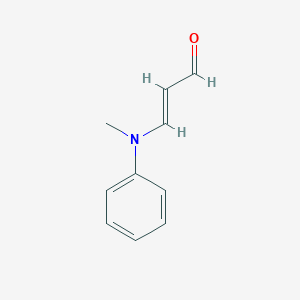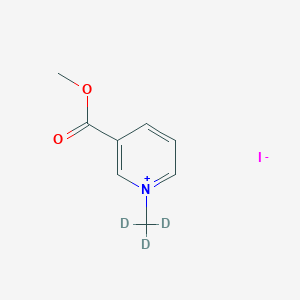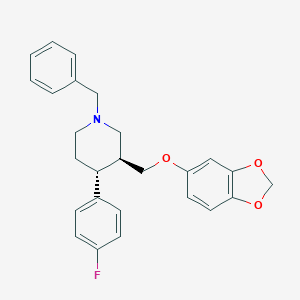
5,6-ジクロロベンゾイミダゾール
概要
説明
5,6-Dichloro-1H-benzimidazole, also known as 5,6-Dichloro-1H-benzimidazole, is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-Dichloro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326397. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-Dichloro-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
カゼインキナーゼIIの阻害
5,6-ジクロロベンゾイミダゾールは、カゼインキナーゼIIを阻害することが知られています . カゼインキナーゼIIは、細胞周期制御やDNA修復など、さまざまな細胞プロセスに関与するタンパク質キナーゼです .
RNA合成阻害
この化合物は、RNA合成を阻害するためにも使用されます . RNAの合成を阻害することで、遺伝子の発現やタンパク質の産生に影響を与える可能性があります .
アデノシンアナログ
5,6-ジクロロベンゾイミダゾールは、アデノシンアナログとして作用します . アデノシンは、エネルギー転移やシグナル伝達など、さまざまな生化学プロセスにおいて重要な役割を果たすヌクレオシドです .
RNAポリメラーゼIIの阻害
RNAポリメラーゼIIの阻害剤として使用されます . RNAポリメラーゼIIは、DNAの転写を触媒して、mRNAの前駆体を合成する酵素です<a aria-label="1: 4. Inhibition of RNA Polymerase II It is used as an inhibitor of RNA Polymerase II13" data-citationid="c6f8e1e8-c220-3590-efab-abb7c4ee78b3-30" h="ID=SERP
作用機序
Target of Action
5,6-Dichlorobenzimidazole, also known as 5,6-dichloro-1H-benzo[d]imidazole or 5,6-Dichloro-1H-benzimidazole, primarily targets protein kinase CK2 . Protein kinase CK2 plays a crucial role in cellular processes, including the cell cycle, metabolism, and cell death . It phosphorylates more than 300 protein substrates, significantly increasing the level of total protein phosphorylation in the cell .
Mode of Action
5,6-Dichlorobenzimidazole acts as an ATP-competitive inhibitor . It inhibits CK2 and other classical eukaryotic protein kinases, such as PIM, DYRK, and PKD, with different selectivity and potency depending on its structure . The compound can occupy the ATP-binding site of its target proteins in a manner similar to other inhibitors, enhancing the thermostability of the enzyme .
Biochemical Pathways
The inhibition of protein kinase CK2 by 5,6-dichlorobenzimidazole affects various biochemical pathways. For instance, it has been shown to inhibit the activity of atypical protein kinase Rio1 . Additionally, it can affect the ubiquitin-proteasome pathway, leading to the degradation of certain proteins .
Result of Action
The inhibition of protein kinase CK2 by 5,6-dichlorobenzimidazole can lead to various molecular and cellular effects. For instance, it can inhibit the synthesis of certain RNAs, interfere with DNA topoisomerase II, modulate response to cytokines, and block certain viruses via RNA modification . Additionally, it has been reported to have antitumor activity .
生化学分析
Biochemical Properties
5,6-Dichlorobenzimidazole interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit several carboxyl-terminal domain kinases, including casein kinase II and cell cycle-dependent kinases (CDK) . The compound can induce apoptosis, which is a process of programmed cell death .
Cellular Effects
5,6-Dichlorobenzimidazole has significant effects on various types of cells and cellular processes. It has been shown to inhibit the synthesis of RNA in human colon cancer cells, leading to p53-dependent apoptosis . In breast cancer cells, it has been observed to induce apoptosis by regulating Mcl-1 and BclxL .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dichlorobenzimidazole involves its interaction with biomolecules and changes in gene expression. It halts mRNA synthesis by phosphorylating the C-terminal domain of RNA polymerase II, making it inactive . It also interferes with DNA topoisomerase II .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dichlorobenzimidazole change over time. It has been observed that a significant decrease in the count of R-loop foci was observed in cells exposed to this compound for a duration of 60 minutes .
Metabolic Pathways
5,6-Dichlorobenzimidazole is involved in several metabolic pathways. It is known to inhibit the synthesis of RNA, which is a crucial process in the central dogma of molecular biology . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.
特性
IUPAC Name |
5,6-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRDZAMUYMOJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215090 | |
| Record name | 5,6-Dichloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6478-73-5 | |
| Record name | 5,6-Dichloro-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006478735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6478-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dichloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichlorobenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-Dichlorobenzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62J7FY37SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 5,6-dichlorobenzimidazole ribofuranosyl derivatives in human cytomegalovirus (HCMV)?
A1: 5,6-dichlorobenzimidazole ribofuranosyl derivatives, particularly 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its analogs, primarily target the viral DNA processing and packaging machinery in HCMV. [, , ] Specifically, TCRB and its 2-bromo analog (BDCRB) interfere with viral DNA maturation. []
Q2: How does the mechanism of action of the L-ribonucleoside analog, maribavir (1263W94), differ from its D-ribofuranosyl counterparts?
A2: While D-ribofuranosyl benzimidazoles like TCRB and BDCRB mainly disrupt viral DNA maturation, maribavir inhibits viral DNA synthesis and nuclear egress. Maribavir achieves this by directly targeting the viral protein kinase, UL97. [, ]
Q3: Does resistance to maribavir solely arise from mutations in UL97?
A3: Although maribavir resistance frequently maps to the UL97 gene, research has identified a resistance mutation within the UL27 open reading frame (ORF). This suggests that UL27, either directly or indirectly, contributes to the antiviral mechanism of maribavir, potentially by influencing viral DNA synthesis or egress. []
Q4: Does 5,6-dichlorobenzimidazole demonstrate activity against other viruses besides HCMV?
A4: Yes, 5,6-dichlorobenzimidazole exhibits antiviral activity against herpes simplex virus (HSV), although its efficacy is generally lower than against HCMV. [, , ] Interestingly, some non-nucleoside benzimidazole analogs displayed activity against HIV in vitro. []
Q5: What is the impact of 5,6-dichlorobenzimidazole on host cell processes?
A5: At concentrations required for antiviral activity, 5,6-dichlorobenzimidazole can inhibit RNA synthesis in uninfected cells. It also affects DNA and protein synthesis to a lesser extent. []
Q6: How does 5,6-dichlorobenzimidazole influence glutamate uptake in neuronal cells?
A6: Research in Aplysia neurons revealed that 5,6-dichlorobenzimidazole inhibits a long-term increase in glutamate uptake induced by treatments that enhance the siphon-withdrawal reflex. This suggests a potential role of RNA synthesis in the long-term regulation of neuronal glutamate uptake. []
Q7: What is the molecular formula and weight of 5,6-dichlorobenzimidazole?
A7: The molecular formula of 5,6-dichlorobenzimidazole is C7H4Cl2N2, and its molecular weight is 187.02 g/mol.
Q8: Is there information on the spectroscopic properties of 5,6-dichlorobenzimidazole and its derivatives?
A8: While the provided research doesn't delve deep into spectroscopic data, it does mention using 1H NMR spectroscopy to analyze the solution conformation of various 5,6-dichlorobenzimidazole nucleosides. [] Additionally, studies on J-aggregating dyes derived from 5,6-dichlorobenzimidacarbocyanine utilized UV/Vis spectroscopy to characterize their aggregation behavior. []
Q9: How do substituents on the benzimidazole ring affect the antiviral activity of 5,6-dichlorobenzimidazole ribosides?
A9: Substitutions at the 2-position of the benzimidazole ring significantly influence antiviral activity and cytotoxicity:
- Halogen Substituents: 2-chloro (TCRB) and 2-bromo (BDCRB) substitutions on the ribose scaffold show potent and selective activity against HCMV with manageable cytotoxicity. []
- Other Substituents: Modifications with 2-iodo, 2-methoxy, 2-alkylthio, or 2-alkylthiomethyl groups result in compounds with reduced or no activity against HCMV and HSV-1. [, ]
Q10: What is the impact of sugar moiety modifications on antiviral activity?
A10: Replacing the ribose sugar with arabinose, lyxose, or their deoxy-fluoro analogs generally decreases activity against HCMV and often increases cytotoxicity compared to the parent riboside (TCRB). [, , , ]
Q11: What is the significance of the D- versus L-configuration of the ribose sugar in terms of antiviral activity?
A11: L-ribose analogs, particularly maribavir, exhibit potent anti-HCMV activity, contrasting with the generally weaker activity of D-ribose analogs other than TCRB and BDCRB. This difference highlights the importance of stereochemistry in target binding and antiviral activity. [, ]
Q12: What is the primary metabolic liability of D-ribofuranosyl benzimidazole analogs?
A12: D-ribofuranosyl benzimidazole analogs are prone to rapid metabolism in vivo, primarily due to the instability of the glycosidic bond. []
Q13: How does the introduction of fluorine atoms into the sugar moiety aim to improve the stability of benzimidazole nucleosides?
A13: Fluorine substitution, particularly at the 2'-position of the sugar, is a common strategy in nucleoside design to increase resistance to enzymatic hydrolysis, thereby enhancing metabolic stability. []
Q14: Are there ongoing studies investigating alternative applications of 5,6-dichlorobenzimidazole and its derivatives?
A14: Beyond antiviral research, 5,6-dichlorobenzimidazole has been explored for its potential use in protein kinase sensing platforms. Research demonstrated the feasibility of utilizing graphene quantum dots conjugated with peptides containing a 5,6-dichlorobenzimidazole moiety to detect the activity of casein kinase II (CK2). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
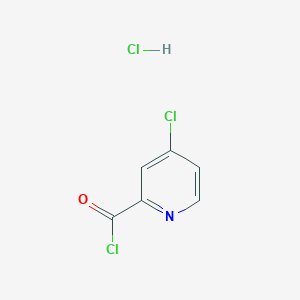
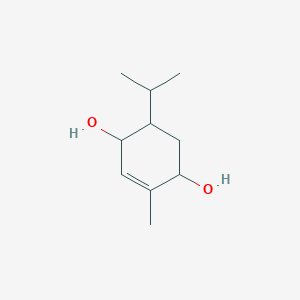
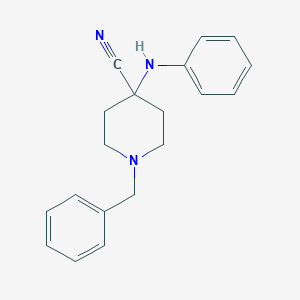
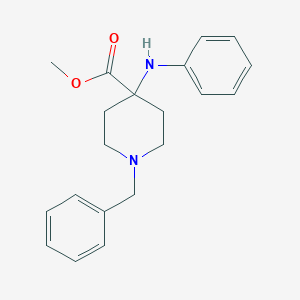

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
